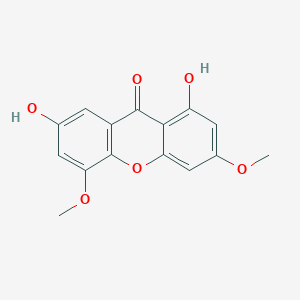![molecular formula C10H15ClO B14277397 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one CAS No. 131437-02-0](/img/structure/B14277397.png)
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,3-dimethylbicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a chlorine atom and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbicyclo[2.2.2]octan-2-one using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
3,3-dimethylbicyclo[2.2.2]octan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include 3,3-dimethylbicyclo[2.2.2]octan-2-ol or its derivatives.
Reduction: The primary product is 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-ol.
Oxidation: Products may include 3,3-dimethylbicyclo[2.2.2]octane-2-carboxylic acid.
科学的研究の応用
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key sites for chemical interactions. The compound can undergo nucleophilic substitution at the chlorine atom, leading to the formation of various derivatives. The ketone group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and biological activity.
類似化合物との比較
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be compared with other bicyclic compounds such as:
3,3-Dimethylbicyclo[2.2.2]octan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.2]octan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-Chloro-3,3-dimethylbicyclo[2.2.2]octane: Lacks the ketone group, altering its chemical behavior and applications.
The unique combination of a chlorine atom and a ketone group in 1-chloro-3,3-dimethylbicyclo[22
特性
CAS番号 |
131437-02-0 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-5-10(11,6-4-7)8(9)12/h7H,3-6H2,1-2H3 |
InChIキー |
NKUKUJZJSYVTRT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=O)(CC2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


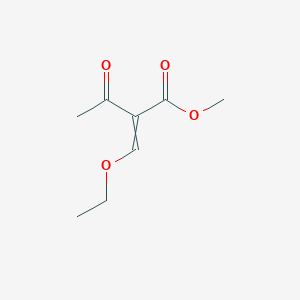
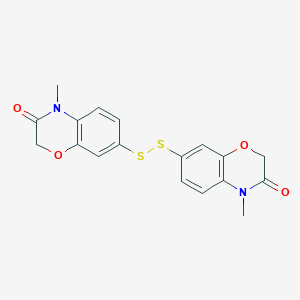
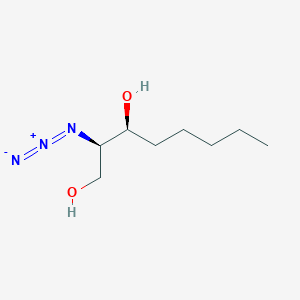
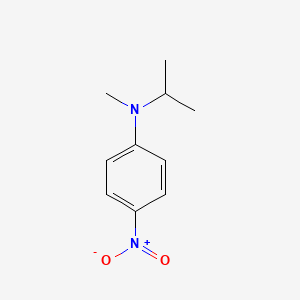
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
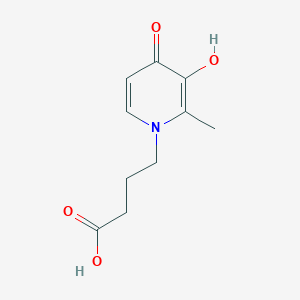
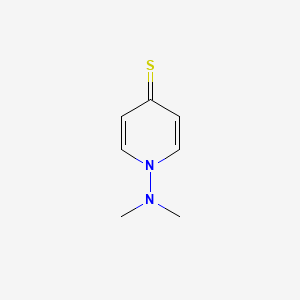
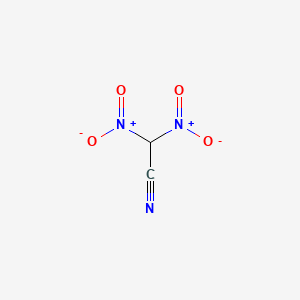


![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
